molecular formula C10H13N3 B1611888 3-(2-Hydrazinylethyl)-1H-indole CAS No. 21216-31-9

3-(2-Hydrazinylethyl)-1H-indole

Cat. No. B1611888
CAS RN: 21216-31-9
M. Wt: 175.23 g/mol
InChI Key: IDDSMAGHZDFZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Hydrazinylethyl)-1H-indole” is a chemical compound with the molecular formula C10H13N3 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Functionalization

Synthesis Techniques

Indole derivatives, including 3-(2-Hydrazinylethyl)-1H-indole, are synthesized and functionalized through various chemical reactions. Palladium-catalyzed reactions are notably significant for their ability to tolerate a wide range of functionalities, making them suitable for complex molecules. These methods offer access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Biomedical Applications

Antiproliferative and Optical Activities

Novel Schiff bases derived from indole and biphenyl have been synthesized, demonstrating weak cytotoxic activities against tumor and normal cell lines. Their structures are characterized by elemental analysis, mass spectrometry, NMR, and UV-Vis spectroscopy, highlighting the potential of indole derivatives in cancer chemotherapy (Tan, Zhang, Sun, & Zhou, 2019).

Rational Drug Design

The unique anticancer mechanisms of dietary indole-3-carbinol (I3C), a naturally occurring anticancer agent, have been mimicked to block Akt signaling in cancer prevention. Indole analogs, optimized from the active components of I3C, have shown potent oral anticancer activity across various cancers without significant toxicity, underscoring the importance of indole derivatives in drug development (Chao, Yean, Amin, Green, & Jong, 2007).

Chemical Properties and Reactivity

Catalyst-Free Thiolation

A catalyst-free thiolation of indoles with sulfonyl hydrazides developed in water under mild conditions demonstrates the reactivity of indole derivatives in creating 3-sulfenylindoles efficiently. This process, generating only nitrogen and water as by-products, highlights the environmental friendliness of such reactions (Yang, Zhang, Tang, Hu, Zha, & Wang, 2016).

properties

IUPAC Name

2-(1H-indol-3-yl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDSMAGHZDFZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599586
Record name 3-(2-Hydrazinylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydrazinylethyl)-1H-indole

CAS RN

21216-31-9
Record name 3-(2-Hydrazinylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydrazinylethyl)-1H-indole
Reactant of Route 2
3-(2-Hydrazinylethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(2-Hydrazinylethyl)-1H-indole
Reactant of Route 4
3-(2-Hydrazinylethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
3-(2-Hydrazinylethyl)-1H-indole
Reactant of Route 6
3-(2-Hydrazinylethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.